Thietane

Polymer Chemistry Ring-Opening Polymerization Materials Science

Thietane (CAS 287-27-4), also known as trimethylene sulfide, is a saturated four-membered heterocyclic compound containing one sulfur and three carbon atoms. It is a colorless liquid with a boiling point of 94-95 °C, a melting point of -73.2 °C, and a density of 1.028 g/mL at 25 °C.

Molecular Formula C3H6S
Molecular Weight 74.15 g/mol
CAS No. 287-27-4
Cat. No. B1214591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietane
CAS287-27-4
Molecular FormulaC3H6S
Molecular Weight74.15 g/mol
Structural Identifiers
SMILESC1CSC1
InChIInChI=1S/C3H6S/c1-2-4-3-1/h1-3H2
InChIKeyXSROQCDVUIHRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thietane (CAS 287-27-4): Technical Baseline for Procurement of a Four-Membered Sulfur Heterocycle


Thietane (CAS 287-27-4), also known as trimethylene sulfide, is a saturated four-membered heterocyclic compound containing one sulfur and three carbon atoms [1]. It is a colorless liquid with a boiling point of 94-95 °C, a melting point of -73.2 °C, and a density of 1.028 g/mL at 25 °C [2]. As a strained ring system with an estimated strain energy of approximately 80 kJ/mol , thietane serves as a versatile building block in organic synthesis, polymer chemistry, and medicinal chemistry, offering distinct reactivity profiles compared to its oxygen (oxetane), nitrogen (azetidine), and larger ring sulfur (thiolane) analogs.

Synthetic building block Strained four-membered sulfur heterocycle with distinct reactivity profile for organic synthesis
Ring-opening polymerization Undergoes facile cationic or anionic polymerization; enables polythioether and block copolymer synthesis
Medicinal chemistry scaffold Used in spirocyclic nucleoside analogs and as a tunable S-donor ligand in organometallic design

Why Generic Substitution of Thietane with Oxetane, Azetidine, or Thiolane Fails in Rigorous Applications


Thietane is not functionally interchangeable with other four-membered heterocycles or larger sulfur-containing rings due to fundamental differences in ring strain, electronic properties, and reactivity. While oxetane (oxygen-containing) and azetidine (nitrogen-containing) share the same ring size, their heteroatoms confer distinct nucleophilicity, basicity, and metal-coordination capabilities [1]. Furthermore, within the sulfur series, the five-membered thiolane cannot be polymerized due to insufficient ring strain, whereas thietane undergoes facile ring-opening polymerization under mild conditions [2]. These divergent properties, quantified in the evidence below, mean that a change in heteroatom or ring size can fundamentally alter—or completely negate—the intended chemical or biological outcome.

Heteroatom mismatch Oxetane (O) and azetidine (N) differ in nucleophilicity, basicity, and metal coordination; properties may not transfer directly.
Ring-size limitation Thiolane (5-membered) lacks sufficient ring strain for polymerization; thietane is polymerizable; substitution may negate polymer synthesis.
Excessive reactivity Thiirane (3-membered) is overly strained and decomposes readily; thietane offers balanced stability for ligand design and isolation.
Activation energy gap Azetidine requires extreme temperatures for ring-opening; thietane undergoes metal-promoted opening under mild conditions; pathway and product distribution may shift.

Quantitative Differentiation Guide: Thietane vs. Oxetane, Thiolane, and Other Analogs


Thietane Enables Ring-Opening Polymerization, Unlike Unreactive Thiolane

The differential polymerizability of thietane (4-membered ring) versus thiolane (5-membered ring) is a direct consequence of ring strain. Thietane possesses sufficient ring strain (approximately 80 kJ/mol ) to undergo facile cationic and anionic ring-opening polymerization, a process that is thermodynamically forbidden for the unstrained 5-membered thiolane ring [1].

Ring-opening polymerization
Thietane: polymerizable
Thiolane: non-polymerizable
Enables polythioether synthesis; thiolane cannot be substituted for this function.
Driven by ring strain (~80 kJ/mol for thietane vs. ~0-26 kJ/mol for thiolane).
Polymer Chemistry Ring-Opening Polymerization Materials Science

Thietane Demonstrates Broad-Spectrum Antiviral Activity Absent in Oxetane Analog

In a direct comparative study of 2'-spirocyclic uridine analogs, the replacement of an oxetane ring with a thietane ring resulted in a significant expansion of antiviral spectrum. The 2'-spiro-oxetane derivative was active only against Hepatitis C Virus (HCV). In contrast, the 2'-spirothietane uridine derivative (compound 17) demonstrated activity against HCV, Dengue virus (DENV), and Chikungunya virus (CHIKV) without apparent cytotoxicity up to 100 μM [1].

Antiviral spectrum (CHIKV)
Head-to-head
EC50 ~2.7 µM
Supports multi-virus antiviral screening context; oxetane analog active only against HCV.
No apparent cytotoxicity up to 100 µM. Active against HCV, DENV, CHIKV in cell-based assays.
Medicinal Chemistry Antiviral Research Nucleoside Analogs

Thietane Forms Stable Metal Complexes, Whereas Thiirane is Excessively Reactive

The balance between ring strain and stability dictates utility as a ligand. Thiirane (3-membered ring) is so highly strained that it readily polymerizes and decomposes, limiting its use in well-defined coordination chemistry. Thietane, with lower ring strain (~80 kJ/mol), is sufficiently stable to serve as an effective ligand. Unlike thiiranes, thietanes can coordinate to metal centers via one or both lone pairs on the sulfur atom, forming stable terminal and bridging complexes without immediate ring-opening [1]. For example, a bis(thietane) ruthenium complex, [CpRu(PPh3)(SC3H6)2]CF3SO3, has been synthesized and structurally characterized, revealing distinct ligand puckering conformations with torsion angles ranging from ±1.5° to ±25.0° [2].

Metal ligand stability
Forms stable, isolable complexes
Thiirane: too reactive for well-defined coordination
Enables tunable S-donor ligand design; thiirane may decompose under similar conditions.
Characterized by X-ray crystallography; variable ring puckering (torsion angles 1.5°-25.0°).
Coordination Chemistry Organometallics Ligand Design

Thietane Undergoes Facile Metal-Promoted Ring Opening Under Mild Conditions, Unlike Thermally Robust Azetidine

The activation energy for ring-opening can be dramatically modulated by coordination to a metal center. Azetidine, the nitrogen analog of thietane, requires temperatures in excess of 400 °C for thermal ring-opening, despite having considerable ring strain. In contrast, when coordinated to an osmium cluster complex, the thietane ring undergoes facile opening under mild conditions [1]. This difference is attributed to the sulfur atom's ability to bridge metal centers, which promotes the ring-opening process.

Metal-promoted ring opening
Thietane: mild conditions
Azetidine: >400 °C thermal or 125 °C metal-promoted
Supports mild C-S bond activation research; azetidine requires extreme conditions that may alter outcome.
Coordinated to osmium carbonyl clusters.
Organometallic Chemistry Heterocycle Activation Cluster Chemistry

Thietane Serves as a Specific Semiochemical Activator of Conserved Olfactory Receptors

Thietane and its derivative 2-propylthietane are identified as strong-smelling mouse alarm pheromones. This biological activity is highly specific: both mouse olfactory receptor MOR244-3 and the human ortholog OR2T11 are activated by thietane in a copper-dependent manner [1], [2]. This specific receptor-ligand interaction is not a general property of all small sulfur heterocycles but is a distinct feature of the thietane scaffold.

Olfactory receptor activation
Class-level
Activates mouse MOR244-3 and human OR2T11 (copper-dependent)
Specific semiochemical tool; generic sulfur compounds may not reproduce receptor response.
Data to verify; based on DBpedia/Wikiwand summaries.
Chemical Ecology Olfactory Biology Semiochemistry

High-Value Application Scenarios for Thietane (287-27-4) Based on Comparative Evidence


Synthesis of Sulfur-Containing Polymers and Block Copolymers

Thietane is the monomer of choice for introducing polythioether segments into block copolymers. Its ability to undergo facile ring-opening polymerization (as established in Section 3, Evidence 1) enables the creation of materials like star-shaped poly(vinyl ether)-poly(thietane) copolymers via cationic polymerization at low temperatures (-40 °C) [1]. The 5-membered thiolane is non-polymerizable, making thietane the only practical cyclic sulfide monomer for this purpose.

Broad-Spectrum Antiviral Nucleoside Drug Discovery

In medicinal chemistry programs targeting RNA viruses, the 2'-spirothietane scaffold offers a distinct advantage over the oxetane congener. As detailed in Section 3, Evidence 2, the replacement of oxygen with sulfur in the spiro-ring expands the antiviral spectrum from a single virus (HCV) to multiple clinically relevant viruses (HCV, DENV, CHIKV) without increasing cytotoxicity [2]. This makes thietane a privileged scaffold for developing pan-flavivirus or pan-alphavirus inhibitors.

Design of Tunable Sulfur-Donor Ligands for Organometallic Catalysis

For researchers developing new homogeneous catalysts, thietane provides a unique, moderately strained S-donor ligand. Its stability, in contrast to the overly reactive thiirane, allows for the isolation and structural characterization of well-defined metal complexes (Section 3, Evidence 3). Furthermore, its capacity for variable ring puckering and metal-promoted ring-opening under mild conditions (Section 3, Evidence 4) presents opportunities for controlled C-S bond activation and the synthesis of thiacrown ethers [3].

Chemical Ecology Studies and Semiochemical Tool Development

Thietane is an essential tool for investigating olfactory receptor function and inter-species chemical communication. Its specific and conserved activation of the mouse MOR244-3 and human OR2T11 receptors (Section 3, Evidence 5) [4] makes it invaluable for studying predator-prey dynamics, developing novel rodent behavior modulators, and understanding the molecular basis of human olfaction.

Application
Selection Property
Validation Focus
Synthesis of polythioether-based copolymers
Ring-opening polymerization feasibility
Monomer polymerizability and block copolymer formation assessment
Antiviral nucleoside analog discovery
Multi-virus screening profile
Broad-spectrum activity and cytotoxicity endpoint review
S-donor ligand for organometallic catalysis
Metal coordination stability and geometry
Ligand stability and C-S bond activation condition assessment
Olfactory receptor semiochemical studies
Specific receptor activation profile
Receptor-ligand specificity and copper-dependence verification
Quote Request

Request a Quote for Thietane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.